[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride
Overview
Description
Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
A study highlighted the application of amine-functionalized sorbents, including compounds similar in structure to the specified chemical, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research suggests that amine-containing sorbents offer a promising solution for PFAS control in water treatment, capitalizing on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology for effective pollutant removal (Ateia et al., 2019).
Biogenic Amines in Fish
Another research area involves the study of biogenic amines in fish, where compounds similar to the one of interest may play a role in the formation of nitrosamines, which have implications for food safety and spoilage. This research explores the relationship between biogenic amines, sensory evaluation, and trimethylamine during fish spoilage, influenced by bacterial composition and free amino acid content (Bulushi et al., 2009).
Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds, where the specified chemical could serve as an intermediate or reactant, are also a significant area of investigation. Such studies focus on the reaction of chloral with substituted anilines leading to a variety of compounds, demonstrating the versatility of these reactions in producing a range of acyclic, cyclic, and heterocyclic compounds, which could have potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).
Pyrrolidine in Drug Discovery
Research into the use of pyrrolidine, a structural component of the specified chemical, in drug discovery highlights its significance in the synthesis of biologically active compounds. The pyrrolidine ring is extensively utilized in medicinal chemistry to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule (Li Petri et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-9(14)10-4-5-12(11(13)8-10)15-6-2-3-7-15;;/h4-5,8-9H,2-3,6-7,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYDYKQNHJDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCC2)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.